molecular formula C15H21ClN2O2 B1445553 tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate CAS No. 886767-41-5

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate

Cat. No. B1445553
M. Wt: 296.79 g/mol
InChI Key: NLCGGRDOWINSEJ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate” is an organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.8 . It is typically in the form of an oil .


Synthesis Analysis

The synthesis of “tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate” involves two steps :


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.155±0.06 g/cm3 and a predicted boiling point of 396.5±42.0 °C . It is typically in the form of an oil .

Scientific Research Applications

  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : This compound is commonly used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact details are not provided in the sources .
    • Results : The outcome of using this compound as an intermediate would be the successful synthesis of the target organic compound .
  • Biological Evaluation

    • Field : Biochemistry
    • Application : Derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), have been synthesized and evaluated for their biological activity .
    • Method : These compounds were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .
    • Results : Both compounds were found to be moderately active against several microorganisms .
  • Firefighting Measures

    • Field : Safety and Emergency Response
    • Application : In case of a fire involving this compound, appropriate firefighting measures include the use of water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .
    • Method : The specific methods would depend on the nature and scale of the fire. Always follow safety guidelines and use appropriate personal protective equipment .
    • Results : The goal would be to safely extinguish the fire and minimize damage .
  • Commercial Availability

    • Field : Commercial Chemistry
    • Application : This compound is commercially available and can be purchased for research and development purposes .
    • Method : The compound can be ordered from chemical suppliers and used in laboratory settings following appropriate safety guidelines .
    • Results : The availability of this compound facilitates its use in various research and development applications .
  • Material Safety
    • Field : Material Safety and Handling
    • Application : This compound should be used for R&D purposes only and not for medicinal use .
    • Method : The compound should be handled following appropriate safety guidelines .
    • Results : The goal would be to ensure safe handling and use of the compound in research and development applications .

Safety And Hazards

Safety information suggests that exposure to this compound should be avoided as it may cause skin and eye irritation, and specific target organ toxicity . It is recommended to wear appropriate personal protective equipment and avoid inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGGRDOWINSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743846
Record name tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate

CAS RN

886767-41-5
Record name tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ito, T Tanaka, DR Cary… - Journal of medicinal …, 2017 - ACS Publications
Eukaryotic initiation factor 4A3 (eIF4A3), a member of the DEAD-box RNA helicase family, is one of the core components of the exon junction complex (EJC). The EJC is known to be …
Number of citations: 32 pubs.acs.org

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